N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea (also known as safinamide) is a drug that has been recently approved by the US FDA for the treatment of Parkinson's disease. This drug has been found to be effective in treating the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement.
Mechanism of Action
Safinamide works by inhibiting the enzyme monoamine oxidase B (MAO-B), which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, safinamide increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Safinamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of safinamide is that it has been found to be effective in reducing the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage. However, one of the limitations of safinamide is that it can have adverse effects on the liver and kidneys.
Future Directions
There are several future directions for the research on safinamide. One of the future directions is to study the long-term effects of safinamide on patients with Parkinson's disease. Another future direction is to study the effectiveness of safinamide in combination with other drugs for the treatment of Parkinson's disease. Additionally, future research can focus on the development of new drugs that are based on the structure of safinamide.
Synthesis Methods
Safinamide can be synthesized by a multistep process starting from 1,3-benzodioxole, which is reacted with 4-fluoroaniline to form the intermediate 4-fluoro-1,3-benzodioxole. This intermediate is then reacted with urea to form safinamide.
Scientific Research Applications
Safinamide has been extensively studied for its effectiveness in treating Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement. It has also been found to be effective in improving the quality of life of patients with Parkinson's disease.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFVDLGCJKWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824035 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea |
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